molecular formula C17H22N2O3 B8259101 tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate

tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B8259101
M. Wt: 302.37 g/mol
InChI Key: JXXYPPSPSUQTJP-HNNXBMFYSA-N
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Description

tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is a chiral 1,4-oxazepane derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 4-position and a 4-cyanophenyl substituent at the 2-position. The (R)-stereochemistry at the 2-position distinguishes it from racemic or (S)-configured analogs. This compound is structurally related to other Boc-protected 1,4-oxazepane derivatives, which are widely used in medicinal chemistry as intermediates for synthesizing bioactive molecules, particularly in kinase inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

tert-butyl (2R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-4-10-21-15(12-19)14-7-5-13(11-18)6-8-14/h5-8,15H,4,9-10,12H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXYPPSPSUQTJP-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

Cyclization of linear precursors remains the most common route. For example, intramolecular hydroamination of amino alcohols or their derivatives facilitates oxazepane formation. A representative method involves treating a γ-amino alcohol with a palladium catalyst under reflux conditions, achieving ring closure via C–N bond formation. Alternatively, lactonization of hydroxyamides using activating agents like EDCI/HOBt generates the oxazepane skeleton.

Ring-Expansion and Annulation

Smaller heterocycles, such as pyrrolidines, can undergo ring expansion to form 1,4-oxazepanes. For instance, Staudinger-type reactions with nitrenes or carbenes insert additional atoms into the ring. Transition-metal-catalyzed annulations, such as those employing ruthenium or iridium complexes, have also been reported for constructing enantiomerically enriched oxazepanes.

Reaction ComponentConditions
CatalystPd(PPh3)4 (5 mol%)
BaseNa2CO3 (2.0 M aqueous)
SolventToluene/EtOH (2:1)
Temperature80°C, 4.5 hours

This method preserves stereochemistry and avoids racemization.

Buchwald-Hartwig Amination

Alternative approaches utilize CuI-mediated couplings to install the cyanophenyl group. For instance, tert-butyl (R)-2-amino-1,4-oxazepane-4-carboxylate reacts with 4-bromobenzonitrile under Ullmann conditions (CuI, L-proline, K2CO3, DMSO), achieving 78% conversion. However, this method requires rigorous exclusion of moisture.

Stereochemical Control in (R)-Configuration

Asymmetric synthesis of the (R)-enantiomer demands chiral auxiliaries or catalytic enantioselective methods.

Chiral Pool Synthesis

Starting from enantiomerically pure amino acids, such as L-serine, allows retention of configuration. For example, L-serine is converted to a γ-lactam intermediate, which undergoes ring expansion with tert-butyl chloroformate to form the oxazepane core. The cyanophenyl group is subsequently introduced via Mitsunobu reaction with 4-cyanophenol (PPh3, DIAD, THF).

Catalytic Asymmetric Hydroamination

Rhodium complexes with chiral phosphine ligands (e.g., (R)-BINAP) induce enantioselectivity during oxazepane ring formation. In one protocol, a prochiral diene substrate undergoes hydroamination at 60°C, yielding the (R)-configured product with 92% ee.

Protection and Deprotection Strategies

The tert-butyl ester group serves as a transient protecting group for the carboxylate moiety.

Esterification

Carboxylic acid precursors are protected using tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., DMAP, Et3N). For example, 1,4-oxazepane-4-carboxylic acid reacts with Boc2O in dichloromethane at 0°C, achieving quantitative conversion.

Deprotection

Cleavage of the tert-butyl group is achieved with trifluoroacetic acid (TFA) in dichloromethane (20°C, 2 hours), yielding the free carboxylic acid for downstream functionalization.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent polarity, catalyst loading, and temperature.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr and coupling reactions but may promote racemization. Nonpolar solvents (toluene, THF) are preferred for stereosensitive steps.

Catalyst Selection

Pd-based catalysts (e.g., Pd(OAc)2, PdCl2(dppf)) outperform nickel or copper analogs in cross-coupling reactions, particularly for electron-deficient aryl substrates.

Analytical and Purification Techniques

HPLC-MS and chiral GC are indispensable for assessing enantiomeric excess (typically >98% ee). Purification via flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC ensures high purity (>95%).

Scale-Up Considerations

Industrial-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Chemistry : Reduces reaction times and improves heat transfer during exothermic steps (e.g., cyclizations).

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces toxic solvents like DCM in large-scale Boc protection.

Emerging Methodologies

Recent advances include:

  • Enzymatic Desymmetrization : Lipases (e.g., Candida antarctica) resolve racemic mixtures via selective ester hydrolysis.

  • Photoredox Catalysis : Visible-light-mediated C–H functionalization introduces the cyanophenyl group without prefunctionalized substrates .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

Tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is a synthetic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its molecular structure includes a tert-butyl group, a cyanophenyl moiety, and an oxazepane ring, which contribute to its unique properties and applications.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Biological Research

The compound is under investigation for its potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. These effects are often assessed using assays such as MTT to measure cell viability post-treatment.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This property could be exploited for therapeutic applications targeting metabolic disorders or cancers.

Medicinal Chemistry

Ongoing research aims to explore the therapeutic potential of this compound. Its ability to interact with biological targets suggests possible applications in drug development.

Material Science

The compound's unique chemical structure may also find applications in the development of new materials and chemical processes, particularly in creating polymers or other functional materials.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds within the oxazepane family:

  • Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxicity against human cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
  • Mechanistic Insights : Investigations into the mechanisms of action have revealed that some oxazepane derivatives can induce apoptosis in cancer cells, highlighting their potential as targeted cancer therapies.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate with similar compounds:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Purity (%) Price (per 1g) Key Properties/Applications
This compound (Target) 4-cyanophenyl C₁₇H₂₁N₂O₄ 317.36* N/A N/A Chiral intermediate for drug synthesis
tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate hydroxymethyl C₁₁H₂₁NO₄ 231.29 95–98 ~¥469† Versatile intermediate for functionalization
tert-butyl 6-amino-1,4-oxazepane-4-carboxylate amino C₁₀H₂₀N₂O₃ 216.28 95 N/A Amine-reactive for peptide coupling
tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate hydroxy C₁₀H₁₉NO₄ 217.27 98 ¥469 Alcohol functionality for conjugation
tert-butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate 5-bromopentanamido C₁₇H₂₉BrN₂O₄ 417.33 N/A N/A Halogenated for nucleophilic substitution
tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate hydroxymethyl (3R) C₁₁H₂₁NO₄ 231.29 95 N/A Stereospecific applications in catalysis

*Estimated based on structural analogy. †Price from .

Key Observations:
  • Chirality : The (R)-configuration at the 2-position may confer distinct stereochemical interactions in biological systems compared to racemic mixtures or diastereomers .
  • Commercial Availability : Derivatives like tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate are readily available (¥469/g), while the target compound likely requires custom synthesis due to its specialized substituent .

Biological Activity

tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is a synthetic compound with potential biological activity. This article reviews its properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C17H22N2O3
  • Molecular Weight : 302.37 g/mol
  • Boiling Point : 444.3 ± 45.0 °C (predicted)
  • Density : 1.15 ± 0.1 g/cm³ (predicted)
  • pKa : -2.03 ± 0.40 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Inhibition of Dipeptidyl Peptidase I (DPP1)

Research indicates that related compounds in the oxazepane class exhibit inhibitory effects on DPP1, an enzyme implicated in several physiological processes, including immune response and inflammation. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity and Case Studies

Several studies have investigated the biological activity of oxazepane derivatives, including this compound:

  • Antiviral Activity :
    • A study on selective inhibitors of AAK1 and GAK demonstrated that oxazepane derivatives could inhibit viral replication in human primary monocyte-derived dendritic cells (MDDCs). The mechanism involves modulation of host kinases that play a role in viral infection .
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have shown potential in reducing inflammatory responses in vitro. This effect is linked to the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of respiratory diseases .
  • Neuroprotective Properties :
    • Some studies suggest that oxazepane derivatives may exert neuroprotective effects by modulating neurotransmitter systems, although specific data on this compound is limited .

Research Findings Summary

A summary of key findings from relevant studies is presented in the following table:

Study ReferenceBiological ActivityKey Findings
AntiviralInhibits viral replication in MDDCs; targets host kinases AAK1 and GAK.
Anti-inflammatoryReduces pro-inflammatory cytokines; potential for treating COPD and asthma.
NeuroprotectiveModulates neurotransmitter systems; further research needed for specific effects on oxazepanes.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of a 4-cyanophenyl aldehyde with a chiral amine to form the oxazepane ring. For example, analogous procedures in describe using aldehydes (e.g., 2-chloro-4-fluorobenzaldehyde) with amines under reductive amination conditions .
  • Step 2 : Boc protection (tert-butyloxycarbonyl) of the secondary amine. and highlight the use of Boc anhydride in inert solvents like dichloromethane or THF .
  • Step 3 : Purification via column chromatography (e.g., hexanes/EtOAC with triethylamine, as in ) to isolate enantiomerically pure products .

Q. How is the stereochemical configuration (R) confirmed for this compound?

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers, as referenced in for similar oxazepane derivatives .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL () can unambiguously assign the (R)-configuration .
  • Optical Rotation : Compare experimental [α]D values with literature data for related compounds (e.g., reports specific rotations for (R)-configured oxazepanes) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group. and recommend avoiding heat and humidity for structurally related tert-butyl carbamates .
  • Light Sensitivity : Protect from direct sunlight, as cyanophenyl groups may undergo photodegradation (analogous to precautions in ) .

Advanced Research Questions

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify optimal catalysts for asymmetric reductive amination. For example, ’s synthetic protocol could be adapted using chiral catalysts (e.g., BINAP-metal complexes) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to improve yield and enantiomeric excess (ee).

Q. What strategies resolve contradictions in NMR data for oxazepane derivatives?

  • Variable Temperature NMR : Resolve rotameric splitting (e.g., observed rotamers in similar compounds at 63:37 ratios). Lowering temperature to –40°C can simplify spectra .
  • 2D Experiments (COSY, HSQC) : Assign overlapping signals in the 1H and 13C spectra, particularly for the oxazepane ring protons (referenced in for benzoxazine analogs) .

Q. How is the compound’s pharmacological activity evaluated in vitro?

  • Target Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for biological targets (e.g., enzymes or receptors). and mention related oxazepanes in biological testing .
  • Cellular Uptake Studies : Radiolabel the cyanophenyl group (e.g., with 14C) and track intracellular accumulation using liquid scintillation counting.

Q. What analytical methods differentiate degradation products under accelerated stability testing?

  • LC-HRMS : Monitor hydrolysis of the Boc group or oxidation of the cyanophenyl moiety. recommends LC-MS for detecting impurities in oxazepane derivatives .
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then compare degradation pathways using tandem MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for oxazepane syntheses?

  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., imine or aminal stages). ’s 61% yield with rotamers suggests competing pathways; optimizing reaction time and temperature may improve reproducibility .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation steps) to minimize side reactions.

Methodological Tables

Q. Table 1. Key Characterization Data for tert-Butyl Oxazepane Derivatives

PropertyMethodExample Data (Evidence Source)
Melting PointDifferential Scanning Calorimetry98–102°C (unreported in evidence; inferred from analogs)
Enantiomeric ExcessChiral HPLC ()>99% ee (C10H19NO4, [α]D = +12.5°)
PurityLC-MS ()≥95% (m/z calculated for C17H21N2O3+)

Q. Table 2. Stability Testing Conditions

ConditionProtocolOutcome (Evidence Source)
Hydrolysis (pH 2.0)0.1 M HCl, 40°C, 48 hrsBoc deprotection observed ()
Oxidation (H2O2)3% H2O2, RT, 24 hrsCyanophenyl → amide conversion ()

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